(4-(1H-imidazol-1-yl)pyridin-2-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
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Overview
Description
The compound “(4-(1H-imidazol-1-yl)pyridin-2-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone” is a complex organic molecule that contains imidazole and pyridine rings . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Scientific Research Applications
Luminescent Materials Development
A study conducted by Volpi et al. (2017) demonstrated the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, closely related to the target compound, showcasing their potential in creating luminescent materials. These compounds, through one-pot synthesis, were characterized for their optical properties, including absorption and fluorescence spectra, exhibiting significant Stokes' shifts. This property was harnessed to produce a luminescent low-cost material when one of these compounds was dispersed in a thermosetting polyurethane resin, highlighting the compound's utility in developing new luminescent materials for various applications (Volpi et al., 2017).
Antimicrobial Activity
Research by Patel, Agravat, and Shaikh (2011) explored the synthesis of new pyridine derivatives, related to the chemical structure of interest, assessing their antimicrobial activity. The study involved condensation reactions leading to the creation of compounds exhibiting variable and modest antimicrobial activity against bacterial and fungal strains. This research underscores the potential of such compounds in developing antimicrobial agents (Patel et al., 2011).
Novel Heterocyclic Compound Synthesis
A novel approach to synthesizing a broad range of imidazo[1,5-a]pyridines, which shares a structural resemblance with the target compound, was reported by Zeng et al. (2021). This method significantly expanded the scope of accessible imidazo[1,5-a]pyridines, including the efficient achievement of important deuterated derivatives. The study highlights the compound's role in facilitating new pathways for creating diverse and functionally rich heterocycles, vital in organic synthesis, medicinal chemistry, and material science (Zeng et al., 2021).
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds have a broad range of biological activities . They can interact with various targets, including enzymes, receptors, and other proteins, depending on their specific structures and functional groups .
Mode of Action
They can act as inhibitors, activators, or modulators of their target proteins, depending on their specific structures and the nature of their interactions with the targets .
Biochemical Pathways
Imidazole-containing compounds are known to affect a wide range of biochemical pathways, depending on their specific targets . These can include signaling pathways, metabolic pathways, and others.
Pharmacokinetics
It is known that imidazole-containing compounds are generally highly soluble in water and other polar solvents, which can influence their absorption and distribution . The metabolism and excretion of these compounds can vary widely, depending on their specific structures and the presence of various functional groups .
Result of Action
Imidazole-containing compounds are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific effects of this compound would depend on its specific targets and mode of action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s solubility, stability, and interactions with its targets . .
properties
IUPAC Name |
(4-imidazol-1-ylpyridin-2-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O/c25-18(16-13-15(4-6-20-16)24-8-7-19-14-24)23-11-9-22(10-12-23)17-3-1-2-5-21-17/h1-8,13-14H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQNMPQVANHFQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=NC=CC(=C3)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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